molecular formula C18H14F3NO2 B11399001 2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11399001
M. Wt: 333.3 g/mol
InChI Key: YHJCUXRLDRZCHP-UHFFFAOYSA-N
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Description

2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with a methyl group at the 6-position and an acetamide group linked to a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran or phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a benzofuran ring and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14F3NO2

Molecular Weight

333.3 g/mol

IUPAC Name

2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3NO2/c1-11-5-6-15-12(10-24-16(15)7-11)8-17(23)22-14-4-2-3-13(9-14)18(19,20)21/h2-7,9-10H,8H2,1H3,(H,22,23)

InChI Key

YHJCUXRLDRZCHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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